6-Bromo-2-cyclopentyl-3H-imidazo[4,5-B]pyridine
Description
Historical Context of Imidazo[4,5-b]pyridine Derivatives in Heterocyclic Chemistry
The historical development of imidazo[4,5-b]pyridine derivatives traces its origins to the broader evolution of heterocyclic chemistry, which began with foundational discoveries in the nineteenth century. The parent pyridine structure was first documented by Scottish scientist Thomas Anderson in 1849, who isolated the compound from animal bone oil during high-temperature heating processes. Anderson's pioneering work established the nomenclatural foundation for nitrogen-containing heterocycles, employing the Greek term "pyr" meaning fire, combined with the suffix "idine" to indicate a cyclic compound containing nitrogen.
The structural elucidation of pyridine derivatives progressed significantly during the latter half of the nineteenth century, with Wilhelm Körner and James Dewar proposing in 1869 and 1871 respectively that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with nitrogen. This fundamental understanding was experimentally confirmed through reduction studies that converted pyridine to piperidine using sodium in ethanol, establishing the theoretical framework for subsequent heterocyclic investigations. The first synthetic preparation of pyridine derivatives was achieved in 1876 by William Ramsay, who combined acetylene and hydrogen cyanide in a heated iron-tube furnace, marking the initial synthesis of a heteroaromatic compound.
The systematic development of imidazopyridine chemistry gained momentum in the twentieth century as researchers recognized the biological significance of fused heterocyclic systems. The imidazo[4,5-b]pyridine scaffold specifically emerged as a privileged structure in medicinal chemistry due to its structural similarity to naturally occurring purines, which play fundamental roles in cellular biochemistry. This structural resemblance prompted extensive biological investigations to assess the therapeutic potential of imidazopyridine derivatives, leading to the discovery of their activity as gamma-aminobutyric acid type A receptor positive allosteric modulators.
Contemporary research has established imidazo[4,5-b]pyridines as an important class of heterocycles with demonstrated efficacy across multiple therapeutic areas. These compounds have been identified as dual inhibitors of fms-like tyrosine kinase 3 and aurora kinases for acute myeloid leukemia treatment, as well as potent angiotensin II type I receptor blockers with partial peroxisome proliferator-activated receptor-gamma agonism. Additionally, specific derivatives such as 2-phenyl-3H-imidazo[4,5-b]pyridine-3-acetamide have been reported as nonbenzodiazepine anticonvulsants and anxiolytics, while sulmazole, an imidazo[4,5-b]pyridine-based pharmaceutical, functions as a cardiotonic agent.
The synthetic methodologies for preparing imidazo[4,5-b]pyridine derivatives have evolved considerably, with modern approaches employing diverse catalytic systems and reaction conditions. Recent studies have documented efficient synthetic procedures involving the cyclization of 2-chloro-3-nitropyridine precursors, utilizing various reagents and conditions to construct the imidazopyridine framework. These methodological advances have facilitated the preparation of structurally diverse derivatives, enabling comprehensive structure-activity relationship studies that continue to guide pharmaceutical development efforts.
Significance of Bromine and Cyclopentyl Substituents in Medicinal Chemistry
The incorporation of bromine atoms into pharmaceutical compounds represents a well-established strategy in medicinal chemistry that offers multiple advantages for drug design and development. Bromine substitution has been demonstrated to increase therapeutic activity, beneficially affect drug metabolism, and extend the duration of pharmacological action. The presence of bromine atoms in molecular structures enables the formation of halogen bonds, a specific type of intermolecular interaction that can significantly enhance drug-target binding affinity and selectivity.
The phenomenon of halogen bonding involves the formation of specific interactions between halogen atoms and electron-rich sites on biological targets, facilitated by the presence of a "sigma-hole" in the halogen atom's electron density distribution. Research has established that the strength of halogen bonding follows the order fluorine much less than chlorine less than bromine less than iodine, indicating that bromine atoms provide substantial opportunities for enhanced molecular recognition. Studies investigating 5-hydroxytryptamine 2B receptor antagonists have demonstrated that bromine-containing compounds exhibit significantly improved binding affinity compared to unhalogenated analogs, with activity enhancements of up to 46-fold observed in specific cases.
The strategic positioning of bromine atoms in pharmaceutical compounds can also influence their metabolic profiles and pharmacokinetic properties. Bromine substitution often results in increased metabolic stability by providing protection against enzymatic degradation pathways, thereby extending the effective half-life of active compounds. Additionally, the heavy atom effect associated with bromine can be exploited to enhance the effectiveness of photodynamic therapy and radiosensitization approaches, providing additional therapeutic modalities for compound utilization.
Cyclopentyl substituents contribute significantly to the medicinal chemistry profile of pharmaceutical compounds through their unique conformational and lipophilic characteristics. The cyclopentyl group represents a moderately sized aliphatic ring system that provides substantial hydrophobic character while maintaining conformational flexibility. This structural feature can enhance the ability of compounds to penetrate biological membranes and interact with hydrophobic binding sites on target proteins.
The conformational properties of cyclopentyl groups enable them to adopt multiple ring conformations, including envelope and half-chair arrangements, which can facilitate optimal binding interactions with diverse biological targets. This conformational flexibility is particularly valuable in drug design applications where induced fit mechanisms play important roles in target recognition and binding specificity. Furthermore, the cyclopentyl group contributes to the overall three-dimensional shape of pharmaceutical compounds, influencing their ability to achieve complementary binding arrangements with target protein binding sites.
Research investigations have documented the importance of cyclopentyl substituents in various therapeutic contexts, including glucokinase activator development where cyclopentyl-containing compounds have demonstrated potent biological activity. The combination of bromine and cyclopentyl substituents in this compound creates a molecular architecture that incorporates both the enhanced binding interactions associated with halogen bonding and the favorable pharmacological properties contributed by the aliphatic ring system.
Properties
IUPAC Name |
6-bromo-2-cyclopentyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c12-8-5-9-11(13-6-8)15-10(14-9)7-3-1-2-4-7/h5-7H,1-4H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWSYJPCKHPBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC3=C(N2)C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669554 | |
| Record name | 6-Bromo-2-cyclopentyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-90-6 | |
| Record name | 6-Bromo-2-cyclopentyl-3H-imidazo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947533-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-cyclopentyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization to Form the Imidazo[4,5-b]pyridine Core
A common approach involves the condensation of substituted 2-aminopyridines with suitable aldehydes or ketones, followed by cyclization under acidic or oxidative conditions. For example, substituted pyridin-2-amines react with aldehydes in the presence of acid catalysts (e.g., p-toluenesulfonic acid) and isocyanides to form imidazo[1,2-a]pyridine intermediates, which can be adapted for the [4,5-b] isomer through proper precursor selection and reaction conditions.
Bromination at the 6-Position
Selective bromination is achieved using N-bromosuccinimide (NBS) or other brominating agents in solvents like acetonitrile at mild temperatures (around 30 °C). This step introduces the bromine atom at the 6-position of the imidazo[4,5-b]pyridine ring with good regioselectivity. The reaction proceeds typically over 5 hours, followed by extraction and purification steps.
Introduction of the Cyclopentyl Group at the 2-Position
The cyclopentyl substituent can be introduced via nucleophilic substitution or cross-coupling reactions. For instance, palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig type) between a 2-halogenated imidazo[4,5-b]pyridine intermediate and cyclopentyl organometallic reagents or cyclopentyl amines under basic conditions (e.g., t-BuONa) and elevated temperatures (90–110 °C) has been reported.
Representative Synthetic Sequence (Method G Adapted)
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | 2-(2-pyridyl)imidazo[1,2-a]pyridine + NBS in CH3CN, 30 °C, 5 h | Bromination at 6-position | 6-Bromo derivative intermediate |
| 2 | Pd2(dba)3, Xantphos, t-BuONa, toluene, 110 °C, 12 h + cyclopentyl organometallic or amine | Cross-coupling to install cyclopentyl group at 2-position | 6-Bromo-2-cyclopentyl-imidazo[4,5-b]pyridine |
This sequence allows for efficient synthesis with purification by chromatography or preparative HPLC to isolate the target compound with high purity.
Research Findings and Optimization
- The bromination step using NBS is mild and selective, avoiding over-bromination or side reactions.
- Transition-metal catalysis (Pd or Cu) is critical for the installation of the cyclopentyl substituent, with ligands like Xantphos enhancing catalytic efficiency.
- Reaction temperatures between 90–110 °C and inert atmosphere (N2) improve yields and reproducibility.
- Purification by preparative HPLC or silica gel chromatography ensures high purity of the final compound.
- Alternative methods involving direct C–H functionalization or metal-organic frameworks (MOFs) as catalysts have been explored for related imidazo derivatives but are less documented specifically for 6-bromo-2-cyclopentyl derivatives.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-cyclopentyl-3H-imidazo[4,5-B]pyridine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in different structural isomers.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides, along with suitable bases, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Bromates, hypobromites, and other oxidized derivatives.
Reduction Products: Derivatives lacking the bromine atom, such as 2-cyclopentyl-3H-imidazo[4,5-B]pyridine.
Substitution Products: Alkylated or arylated derivatives of the compound.
Scientific Research Applications
6-Bromo-2-cyclopentyl-3H-imidazo[4,5-B]pyridine has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.
Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-Bromo-2-cyclopentyl-3H-imidazo[4,5-B]pyridine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
6-Bromo-2-cyclopentyl-3H-imidazo[4,5-B]pyridine is unique due to its specific structural features, such as the presence of the bromine atom and the cyclopentyl group. Similar compounds include:
6-Bromo-3H-imidazo[4,5-b]pyridine: Lacks the cyclopentyl group.
2-Cyclopentyl-3H-imidazo[4,5-b]pyridine: Lacks the bromine atom.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Contains a phenyl group instead of a cyclopentyl group.
Biological Activity
6-Bromo-2-cyclopentyl-3H-imidazo[4,5-B]pyridine (CAS No. 947533-90-6) is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the imidazo[4,5-b]pyridine class, which has been investigated for various pharmacological properties, including anti-cancer and anti-inflammatory effects.
The biological activity of this compound is primarily associated with its ability to interact with specific molecular targets, such as kinases involved in cell signaling pathways. These interactions can lead to inhibition of tumor growth and modulation of immune responses.
Inhibition of Kinases
Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit significant inhibitory effects on various kinases:
- FLT3 Kinase: A study found that imidazo[4,5-b]pyridine derivatives showed potent activity against FLT3-ITD and FLT3-D835Y mutants, which are relevant in acute myeloid leukemia (AML). The IC50 values for some derivatives were reported as low as 0.134 μM against FLT3-ITD .
Table 1: Kinase Inhibitory Activities of Imidazo[4,5-b]pyridine Derivatives
| Compound | IC50 (μM) FLT3-ITD | IC50 (μM) FLT3-D835Y |
|---|---|---|
| 18a | 0.430 | 0.479 |
| 18b | 0.134 | 0.392 |
Antiproliferative Activity
In addition to kinase inhibition, this compound has shown antiproliferative effects in various cancer cell lines. For instance, compounds derived from this scaffold have demonstrated submicromolar activity against multiple leukemia cell lines .
Table 2: Antiproliferative Activities of Imidazo[4,5-b]pyridine Derivatives
| Compound | GI50 (μM) MV4-11 | GI50 (μM) MOLM-13 |
|---|---|---|
| 18a | 1.877 | 1.540 |
| 18b | 0.735 | 0.335 |
Case Study: FLT3 Inhibition in AML
A notable case study involved the evaluation of several imidazo[4,5-b]pyridine derivatives for their efficacy against FLT3 mutations in AML patients. The study highlighted the promising results of these compounds in inhibiting cell proliferation and inducing apoptosis in FLT3-mutated cell lines . The findings suggest that further optimization could lead to the development of effective therapeutics for AML.
Case Study: Dual Inhibition Potential
Another research effort focused on the design of compounds targeting multiple kinases simultaneously. The dual inhibition potential of certain derivatives was explored, showing that modifications to the imidazo[4,5-b]pyridine core can enhance selectivity and potency against both BMX and BTK kinases . This approach may offer new avenues for treating diseases where these kinases play a critical role.
Q & A
Basic: What synthetic routes are optimized for regioselective synthesis of 6-Bromo-2-cyclopentyl-3H-imidazo[4,5-B]pyridine?
Answer:
Regioselective synthesis typically involves alkylation of a brominated imidazo[4,5-b]pyridine precursor. For example, cyclopentyl groups can be introduced via nucleophilic substitution or phase-transfer catalysis (PTC). A common protocol includes:
- Reacting 6-bromo-1H-imidazo[4,5-b]pyridine with cyclopentyl halides (e.g., cyclopentyl bromide) in DMF or DMSO under basic conditions (K₂CO₃ or NaH).
- Employing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to enhance reactivity .
- Purification via silica gel chromatography (ethyl acetate/hexane) and recrystallization from ethanol .
Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation?
Answer:
- 1H/13C NMR : Assigns substituent positions and confirms regiochemistry. The bromine atom induces distinct deshielding in adjacent protons .
- X-ray diffraction : Resolves crystal packing and torsional angles. For example, the dihedral angle between the imidazo[4,5-b]pyridine core and cyclopentyl group (typically 40–70°) impacts π-π stacking .
- SHELXL refinement : Used for high-resolution crystallographic data to model hydrogen bonding (e.g., N–H⋯O interactions) and thermal parameters .
Advanced: How does the cyclopentyl substituent affect intermolecular interactions compared to phenyl analogs?
Answer:
- Steric effects : The cyclopentyl group introduces greater conformational flexibility than phenyl, reducing π-π stacking efficiency (interplanar distance ~3.5–3.7 Å vs. 3.3 Å for phenyl derivatives) .
- Hydrogen bonding : Cyclopentyl’s non-planar structure may disrupt N–H⋯O/N interactions observed in phenyl derivatives, altering crystal polymorphism .
- Thermodynamic stability : Cyclopentyl-substituted compounds exhibit lower melting points due to reduced crystal lattice energy .
Advanced: What computational strategies model electronic effects of bromo and cyclopentyl substituents?
Answer:
- DFT calculations : Optimize geometries at B3LYP/6-31G(d) level to assess electron density distribution. Bromine’s electron-withdrawing effect lowers HOMO-LUMO gaps (~4.5 eV), enhancing electrophilic reactivity .
- Molecular docking : Predict binding affinity to biological targets (e.g., Aurora A kinase) by comparing cyclopentyl’s hydrophobic interactions with phenyl/methyl analogs .
- MD simulations : Evaluate substituent flexibility in solvated systems to correlate with bioavailability .
Advanced: What challenges arise in regioselective functionalization of imidazo[4,5-b]pyridine derivatives?
Answer:
- Competing substitution : Bromine at position 6 may direct electrophiles to positions 2 or 7, requiring careful control of reaction conditions (e.g., temperature, catalyst) .
- Steric hindrance : Bulky groups (e.g., cyclopentyl) at position 2 can impede access to position 3, necessitating protective groups or microwave-assisted synthesis .
- Byproduct formation : Over-alkylation or ring-opening side reactions require monitoring via TLC/HPLC .
Basic: What purification strategies ensure high yields of the target compound?
Answer:
- Column chromatography : Use gradient elution (hexane → ethyl acetate) to separate unreacted starting materials and regioisomers .
- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals (>95%) suitable for X-ray analysis .
- HPLC : Reverse-phase C18 columns resolve closely related impurities with acetonitrile/water mobile phases .
Advanced: How is in vitro biological activity assessed against cancer cell lines?
Answer:
- MTT/Proliferation assays : Treat cells (e.g., MCF-7, HepG2) with 0.1–100 µM compound for 48–72 hours; IC₅₀ values <10 µM indicate potency .
- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .
- Comparative studies : Benchmark against phenyl/methyl analogs to evaluate cyclopentyl’s role in enhancing membrane permeability .
Basic: What safety protocols are essential for handling this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
